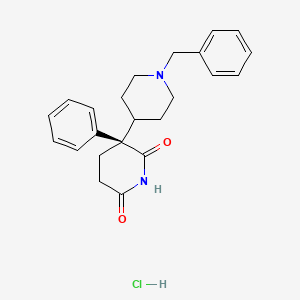

Levetimide hydrochloride

説明

Structure

3D Structure of Parent

特性

CAS番号 |

21888-97-1 |

|---|---|

分子式 |

C23H27ClN2O2 |

分子量 |

398.93 |

IUPAC名 |

(3R)-3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H/t23-;/m0./s1 |

InChIキー |

XSOOSXRNMDUWEM-BQAIUKQQSA-N |

SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Levetimide hydrochloride; Levetimide HCl; Benzetimide hydrochloride, (R)-; |

製品の起源 |

United States |

Foundational & Exploratory

Levetimide Hydrochloride (CAS 21888-99-3): Technical Profile & Experimental Applications

Executive Summary

Levetimide hydrochloride (CAS 21888-99-3) is the levorotatory (–)-enantiomer of the anticholinergic agent benzetimide. While often categorized merely as the "inactive" stereoisomer of the potent muscarinic antagonist dexetimide , this classification is an experimental oversimplification.

For the application scientist, Levetimide serves two distinct, high-value functions:

-

Muscarinic Receptor Research: It acts as the critical stereochemical negative control . Because it possesses the identical physicochemical properties to dexetimide but lacks high muscarinic affinity (approx. 1,000-fold lower), it is the gold standard for defining non-specific binding in radioligand assays.

-

Sigma Receptor Pharmacology: Contrary to its "inactive" muscarinic status, Levetimide exhibits high affinity for sigma (

) binding sites (specifically

This guide outlines the physicochemical properties, mechanistic duality, and validated protocols for utilizing this compound in high-precision receptor binding assays.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

This compound is a piperidine derivative. Its utility relies on maintaining strict enantiomeric purity; contamination with the dextro-isomer (dexetimide) will compromise muscarinic control experiments.

Key Data Table[3][4]

| Property | Detail |

| Chemical Name | (-)-1-Benzyl-4-(2,6-dioxo-3-phenyl-3-piperidyl)piperidine hydrochloride |

| CAS Number | 21888-99-3 |

| Molecular Formula | |

| Molecular Weight | 398.93 g/mol |

| Stereochemistry | (S)-Enantiomer (Levorotatory) |

| Solubility (Water) | Soluble (~10–20 mg/mL with warming) |

| Solubility (DMSO) | Soluble (>25 mg/mL) |

| Solubility (Ethanol) | Soluble |

| Appearance | White to off-white crystalline powder |

| Storage | Desiccate at +4°C or -20°C; Hygroscopic |

Part 2: Mechanism of Action & Stereoselectivity

The scientific value of Levetimide lies in its stereoselective divergence . The molecule interacts with two distinct receptor systems with opposing affinity profiles compared to its enantiomer.

Muscarinic Acetylcholine Receptors (mAChR)[5]

-

Role: Low-affinity antagonist.

-

Mechanism: Levetimide binds to mAChRs with an affinity

approximately 100 to 1,000 times lower than dexetimide. -

Application: In radioligand binding assays (e.g., using

-QNB), displacement by dexetimide but not by Levetimide (at nanomolar concentrations) confirms that the binding is stereospecific to the muscarinic receptor.

Sigma (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) Receptors[6]

-

Role: High-affinity ligand.

-

Mechanism: Levetimide acts as a potent ligand at

sites. Research indicates a -

Application: It can be used to differentiate sigma-mediated effects from muscarinic effects when used in parallel with specific blockers.

Visualization: The Stereochemical Divergence

The following diagram illustrates how the single chiral center dictates the experimental pathway (Muscarinic Control vs. Sigma Ligand).

Caption: Stereoselective divergence of Benzetimide isomers. Levetimide exhibits low affinity for muscarinic receptors (blue path) but high affinity for Sigma receptors (yellow path).

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution for in vitro assays.

Reagents:

Procedure:

-

Calculate Mass: For 1 mL of 10 mM solution, weigh 3.99 mg of Levetimide HCl.

-

Note: Always adjust for the specific batch molecular weight if water of crystallization is present.

-

-

Solvent Addition: Add 1 mL of DMSO. Vortex vigorously for 30–60 seconds.

-

Troubleshooting: If crystals persist, warm the tube to 37°C in a water bath for 5 minutes. Sonicate for 60 seconds if necessary.

-

-

Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Dilute into aqueous assay buffer (e.g., Tris-HCl or PBS) immediately prior to use. Keep final DMSO concentration <0.1% to avoid solvent effects.[2]

Protocol B: Stereoselective Binding Validation (Muscarinic)

Objective: Use Levetimide to validate that a radioligand (e.g.,

Principle: Specific binding is defined as the difference between total binding and binding in the presence of a saturating concentration of a specific competitor. By using Levetimide (inactive) and Dexetimide (active), one can prove the binding site is stereoselective.

Workflow Diagram:

Caption: Experimental workflow for validating stereospecific muscarinic binding using Levetimide as the negative stereoisomer control.

Interpretation of Results:

-

Valid Assay: Levetimide (Tube D) should show high CPM counts similar to Total Binding (Tube A), indicating it failed to displace the radioligand. Dexetimide (Tube C) should show low counts similar to Non-Specific Binding (Tube B).

-

Invalid Assay: If Levetimide significantly displaces the radioligand, the ligand may be binding to non-muscarinic sites (e.g., Sigma receptors) or the Levetimide concentration is too high (>10 µM), forcing low-affinity interactions.

Part 4: Safety & Handling

-

Hazard Classification: Levetimide HCl is a potent chemical. While less active than dexetimide on the cholinergic system, it is a Sigma ligand and should be treated as a Toxic Solid .

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood or biological safety cabinet to avoid inhalation.

-

First Aid:

-

Inhalation:[3] Move to fresh air.

-

Skin Contact: Wash with soap and water for 15 minutes.

-

Eye Contact: Rinse cautiously with water for 15 minutes.

-

References

-

Stereoselective Binding Profiles: Dehaven-Hudkins, D. L., et al. "Binding of dexetimide and levetimide to pentazocine- and [3H]1,3-di(2-tolyl)guanidine-defined sigma recognition sites." Life Sciences, 1992.

-

Muscarinic Receptor Pharmacology: Birdsall, N. J., et al. "Muscarinic receptor subclasses." Trends in Pharmacological Sciences, 1986.

-

Chemical Properties & Salts: "this compound."[1][3] PubChem Database, National Center for Biotechnology Information.

-

Radioligand Binding Methodology: Bylund, D. B., & Toews, M. L. "Radioligand binding methods: practical guide and tips." American Journal of Physiology-Lung Cellular and Molecular Physiology, 1993.

Sources

Technical Guide: Levetimide Affinity Profiling for Sigma-1 vs. Sigma-2 Receptor Subtypes

Executive Summary: The Stereochemical Filter

In the complex landscape of Central Nervous System (CNS) pharmacology, distinguishing between receptor subtypes with overlapping ligand profiles is a critical challenge. Levetimide, the (

While Dexetimide exhibits high affinity for both muscarinic acetylcholine receptors (mAChRs) and sigma receptors, Levetimide retains high affinity for sigma receptors—specifically the Sigma-1 (

This guide details the affinity profile of Levetimide, provides validated protocols for distinguishing

Pharmacological Profile & Affinity Data[1][2][3][4]

The utility of Levetimide lies in its selectivity ratios. Unlike many sigma ligands which are non-selective (e.g., DTG, Haloperidol), Levetimide shows a distinct preference for the

Comparative Binding Constants ( )

The following data summarizes the inhibition constants (

| Ligand | mAChR Affinity ( | Selectivity ( | Primary Utility | ||

| Levetimide | 2.2 nM | 103 nM | > 3,000 nM* | ~47-fold | |

| Dexetimide | 19 nM | 65 nM | 0.2 nM | Non-selective | Potent mAChR Antagonist |

| (+)-Pentazocine | 3.0 nM | > 1,000 nM | Inactive | > 300-fold | Selective |

| DTG | 28 nM | 25 nM | Inactive | Non-selective | Universal Sigma Ligand |

Note: mAChR affinity for Levetimide is often reported as negligible or orders of magnitude lower than Dexetimide. Data derived from Moebius et al. (1991) and subsequent validation studies.

The "Levetimide Logic" in Assays

Because Levetimide binds

-

Scenario A: If Dexetimide is active but Levetimide is inactive

The effect is Muscarinic . -

Scenario B: If both Dexetimide and Levetimide are active

The effect is likely Sigma-mediated .

Experimental Methodologies: Radioligand Binding Assays[3][4][5][6][7][8][9][10]

To accurately determine Levetimide affinity or use it as a competitor, precise radioligand binding protocols are required. The

Protocol A: Sigma-1 ( ) Receptor Binding Assay

Objective: Determine

-

Tissue Source: Guinea pig brain membranes (cortex/cerebellum) or HEK293 cells overexpressing human SIGMAR1.

-

Radioligand: -Pentazocine (Specific Activity ~30-50 Ci/mmol).

-

Concentration: 3 nM (approx.

).

Workflow:

-

Buffer Prep: 50 mM Tris-HCl, pH 7.4.

-

Incubation:

-

Conditions: Incubate at 37°C for 120 minutes . (Note:

kinetics are slow; equilibrium is crucial). -

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding.

-

Wash: 3x with ice-cold Tris-HCl buffer.

-

Detection: Liquid scintillation counting.

Protocol B: Sigma-2 ( / TMEM97) Receptor Binding Assay

Objective: Determine

Workflow:

-

Buffer Prep: 50 mM Tris-HCl, pH 8.0 (Note:

binding is often optimized at slightly higher pH). -

The Masking Step (Critical):

-

The assay buffer must contain 100 nM to 1

M (+)-Pentazocine . This saturates all

-

-

Incubation:

-

Conditions: Incubate at 25°C (Room Temp) for 60-90 minutes .

-

Termination: Rapid filtration (GF/B filters, PEI pre-soaked).

-

Calculation: The displacement curve reflects Levetimide's competition for the

site only, as the

Visualization: Assay Logic & Signaling Pathways

The "Masking" Strategy for Sigma-2 Isolation

The following diagram illustrates the logical flow of the

Caption: Logical workflow for isolating Sigma-2 affinity using [³H]DTG and (+)-Pentazocine masking.

Levetimide vs. Dexetimide: Pharmacological Divergence

This diagram visualizes the stereochemical "fork in the road" where Levetimide separates sigma activity from muscarinic activity.

Caption: Stereochemical divergence showing Levetimide's specificity for Sigma-1 compared to Dexetimide's broad profile.

Implications for Drug Development[5][11]

The "Sigma-1 Chaperone" Hypothesis

Levetimide's high affinity for

-

Mechanism: Upon binding high-affinity ligands like Levetimide,

dissociates from BiP (Binding immunoglobulin protein) and chaperones IP3 receptors, stabilizing calcium signaling between the ER and mitochondria. -

Therapeutic Relevance: This pathway is critical in neurodegenerative diseases (ALS, Alzheimer's) where mitochondrial calcium dysregulation is a hallmark.

Distinguishing Side Effects

In the development of antipsychotics or cognitive enhancers, "off-target" muscarinic binding causes dry mouth, blurred vision, and cognitive dulling.

-

Validation Step: If a novel compound shows neuroprotective effects similar to Dexetimide, researchers must verify if this is due to ACh blockade or Sigma activation.

-

The Test: Run the assay with Levetimide. If Levetimide replicates the neuroprotection without the anticholinergic side effects, the mechanism is confirmed as Sigma-1 mediated.

References

-

Moebius, F. F., et al. (1991). Binding of dexetimide and levetimide to pentazocine- and [3H]1,3-di(2-tolyl)guanidine-defined sigma recognition sites. Life Sciences, 49(18), PL135-139. [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

-

Abate, C., et al. (2015). Sigma-2 receptor: A target for cancer therapy. Future Medicinal Chemistry, 7(4), 415-417. (Context on Sigma-2/TMEM97 identification). [Link]

-

Gifford Bioscience. Radioligand Binding Assay Protocols for Sigma Receptors. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Levetimide Ligand Page. [Link]

Sources

- 1. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of dexetimide and levetimide to [3H](+)pentazocine- and [3H]1,3-di(2-tolyl)guanidine-defined sigma recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. σ1 and σ2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 | Scilit [scilit.com]

- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Levetimide and Its Derivatives: The Stereochemical Key to Unlocking Synaptic Vesicle Protein 2A (SV2A)

This technical guide provides an in-depth exploration of the history and application of Levetiracetam (often referred to by its core structure, "Levetimide") as a pioneering stereochemical probe in neuroscience. We will dissect the journey from a novel antiepileptic drug with an unknown mechanism to a highly specific molecular tool that has become indispensable for studying the synaptic vesicle protein 2A (SV2A), a key regulator of neurotransmitter release. This guide is intended for researchers, neuroscientists, and drug development professionals seeking to understand and leverage this tool for probing synaptic biology.

The Foundational Principle: Why Stereochemistry is a Non-Negotiable in Neuroscience

In the complex molecular landscape of the brain, the three-dimensional shape of a molecule is paramount. Receptors, enzymes, and other protein targets possess intricate, chiral binding pockets. Consequently, stereoisomers—molecules with the same chemical formula but different spatial arrangements—can exhibit dramatically different biological activities. One enantiomer may be a potent modulator of a target, while its mirror image (the other enantiomer) can be inactive or even interact with an entirely different target, leading to off-target effects.

The story of Levetiracetam is a classic demonstration of this principle. Its therapeutic action and its utility as a scientific probe are entirely dependent on its specific stereoconfiguration. Understanding this stereoselectivity is not merely an academic exercise; it is the very basis for its mechanism of action and its power as a research tool.

From Unkown Mechanism to a Specific Target: The Discovery of the SV2A Connection

Levetiracetam (LEV) was first identified through random screening as an effective anti-seizure agent in animal models.[1][2] Unlike other antiepileptic drugs (AEDs) of its time, it did not appear to work through conventional mechanisms like modulating ion channels or GABA receptors.[3][4] This unique profile suggested a novel mechanism of action, sparking a decade-long search for its molecular target.[1]

The breakthrough came in 2004, when Lynch et al. definitively identified the Synaptic Vesicle Glycoprotein 2A (SV2A) as the specific, high-affinity binding site for Levetiracetam.[5][6] SV2A is a transmembrane protein found on synaptic vesicles in virtually all neurons, where it plays a crucial role in regulating the release of neurotransmitters.[7][8] Mice lacking the SV2A protein exhibit severe seizures and die within weeks of birth, highlighting the protein's critical role in normal brain function.[9][10]

The causality behind this discovery was established through a series of rigorous experiments:

-

Binding Necessity: Brain membranes from mice genetically engineered to lack SV2A showed a complete absence of binding to a tritiated LEV derivative.[6][11]

-

Binding Sufficiency: When the human SV2A protein was expressed in non-neuronal cells (fibroblasts), these cells gained the ability to bind LEV and its analogs, proving that no other neuronal co-factors were required for the interaction.[6][11]

-

Isoform Specificity: The binding was highly specific to the SV2A isoform; no significant binding was observed for the related SV2B and SV2C proteins.[1][11]

Most importantly, this binding was proven to be stereospecific. Levetiracetam is the (S)-enantiomer of α-ethyl-2-oxo-pyrrolidine acetamide. Its corresponding (R)-enantiomer, known as ucb L060, was found to be virtually inactive, displaying a much lower affinity for SV2A.[1][11] This stereoselectivity became the cornerstone of Levetimide's use as a research probe.

Caption: Stereochemical basis of Levetiracetam's action.

Levetimide as a Stereochemical Probe: A Self-Validating System

The dramatic difference in binding affinity between the (S) and (R) enantiomers provides a powerful, built-in control for experimentation. Any biological effect observed with (S)-Levetiracetam but not with its inactive (R)-enantiomer can be confidently attributed to a specific interaction with SV2A. This turns the pair of enantiomers into a self-validating system to probe the function of SV2A in any given neuronal preparation or system.

The core logic is as follows:

-

Hypothesis: A specific cellular or network phenomenon is mediated by SV2A.

-

Experiment: Apply (S)-Levetiracetam to the system and observe a change.

-

Control: Apply the same concentration of the inactive (R)-enantiomer (ucb L060).

This approach eliminates ambiguity and provides a high degree of certainty that the observed effects are not due to non-specific interactions with the cell membrane or other off-target proteins.

Quantitative Demonstration of Stereoselectivity

The stereospecificity of binding is not just qualitative; it is a quantifiable phenomenon. Competitive binding assays are used to determine the concentration of a compound required to inhibit the binding of a radiolabeled ligand by 50% (IC50), which can be used to calculate the binding affinity (Ki).

| Compound | Stereochemistry | Binding Affinity for SV2A (IC50) | Anticonvulsant Potency | Reference |

| Levetiracetam | (S)-enantiomer | ~0.5-1.0 µM | High | [11] |

| ucb L060 | (R)-enantiomer | >100 µM | Inactive | [11] |

Table 1: Comparative binding affinities and in vivo potency of Levetiracetam stereoisomers. The data clearly illustrates the >100-fold difference in affinity for the SV2A target, which is the foundation of its use as a stereochemical probe.

Key Experimental Workflow: In Vitro Radioligand Binding Assay

A cornerstone technique for studying the Levetimide-SV2A interaction is the competitive radioligand binding assay. This workflow allows for the precise measurement of binding affinities of unlabeled compounds (like Levetiracetam and its analogs) by measuring how effectively they compete with a radiolabeled probe for the SV2A binding site.

Caption: Workflow for a competitive SV2A radioligand binding assay.

Detailed Protocol: Competitive Binding Assay

-

Objective: To determine the binding affinity (Ki) of a test compound for the SV2A protein.

-

Causality & Rationale: This protocol is designed to isolate the specific binding event. Using a radiolabeled version of a high-affinity SV2A ligand allows for sensitive detection. The competition format reveals the relative affinity of the unlabeled test compound. The inclusion of a "non-specific binding" control (a saturating concentration of an unlabeled ligand) is critical for accurately calculating specific binding.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Dissect brain tissue (e.g., hippocampus or cortex) from a suitable animal model and place it in ice-cold sucrose buffer.

-

Homogenize the tissue using a Teflon-glass homogenizer. The homogenization breaks open cells, releasing the synaptic vesicles.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes containing synaptic vesicles.

-

Resuspend the membrane pellet in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Incubation:

-

In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Assay buffer.

-

A fixed, low concentration of a radiolabeled SV2A ligand (e.g., [3H]ucb 30889). This concentration is typically at or below the ligand's Kd value to ensure binding is sensitive to competition.

-

Increasing concentrations of the unlabeled test compound (e.g., (S)-Levetiracetam or (R)-ucb L060). A wide range of concentrations is used to generate a full competition curve.

-

Control wells: "Total Binding" (no competitor) and "Non-Specific Binding" (a saturating concentration of an unlabeled high-affinity ligand, like Levetiracetam itself at 100 µM).

-

-

Initiate the binding reaction by adding a specific amount of the prepared membrane protein (e.g., 50-100 µg).

-

Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Quantification:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.

-

Immediately wash the filters three times with ice-cold wash buffer to remove unbound radioligand. This step must be fast to prevent dissociation of the bound ligand.

-

Place the filters into scintillation vials, add scintillation fluid, and allow them to sit for several hours.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate "Specific Binding" by subtracting the CPM from the "Non-Specific Binding" wells from all other wells.

-

Plot the specific binding CPM against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Evolution of the Probe: From Benchtop to Bedside with PET Imaging

The principles established with Levetimide as a stereochemical probe laid the groundwork for one of the most significant advances in clinical neuroscience: the in vivo imaging of synaptic density. The development of positron-emitting radiolabeled derivatives of Levetiracetam has allowed researchers to visualize and quantify SV2A levels in the living human brain using Positron Emission Tomography (PET).[7]

Tracers such as [11C]UCB-J and [18F]UCB-H are high-affinity SV2A ligands that can cross the blood-brain barrier.[12][13] When injected into a subject, their distribution in the brain mirrors the density of the SV2A protein.[7] Since SV2A is ubiquitously expressed in presynaptic terminals, the PET signal serves as a reliable index of synaptic density.[7]

This technology has revolutionized the study of neurological and psychiatric disorders, which are often characterized by synaptic loss ("synaptopathy").[13][14] Blocking studies, a direct in vivo application of the stereochemical probe principle, are used to validate these PET tracers. Pre-administration of unlabeled Levetiracetam effectively blocks the binding of the radiotracer, significantly reducing the PET signal and confirming that the tracer is binding specifically to SV2A in the brain.[12][15]

Conclusion

The history of Levetimide is a compelling narrative of scientific inquiry, demonstrating how a deep understanding of a drug's fundamental mechanism of action can transform it into an invaluable tool for basic research. The stereospecific interaction between Levetiracetam and the SV2A protein provided the key to its therapeutic effect and, simultaneously, a highly reliable method for probing synaptic function. From in vitro binding assays that elucidate molecular interactions to advanced in vivo PET imaging that visualizes synaptic density in patients, the legacy of this stereochemical probe continues to expand our understanding of the brain in both health and disease.

References

-

Title: Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Source: Proceedings of the National Academy of Sciences. URL: [Link]

-

Title: Abnormal neurotransmission in mice lacking synaptic vesicle protein 2A (SV2A) - PNAS. Source: Proceedings of the National Academy of Sciences. URL: [Link]

-

Title: Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Levetiracetam inhibits SV2A-synaptotagmin interaction at synapses that lack SV2B - bioRxiv. Source: bioRxiv. URL: [Link]

-

Title: What are SV2A modulators and how do they work? - Patsnap Synapse. Source: Patsnap. URL: [Link]

-

Title: (PDF) Synaptic vesicle protein 2A: Basic facts and role in synaptic function - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: Levetiracetam analogs: chemoenzymatic synthesis, absolute configuration assignment and evaluation of cholinesterase inhibitory activities - Redalyc. Source: Redalyc. URL: [Link]

-

Title: A new mechanism for antiepileptic drug action: vesicular entry may mediate the effects of levetiracetam - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A | PLOS One. Source: PLOS One. URL: [Link]

-

Title: Synaptic Vesicle Protein 2A Expression in Glutamatergic Terminals Is Associated with the Response to Levetiracetam Treatment - MDPI. Source: MDPI. URL: [Link]

-

Title: Mechanisms of Action of Levetiracetam and Newer SV2A Ligands - Clinical Gate. Source: Clinical Gate. URL: [Link]

-

Title: A new mechanism for antiepileptic drug action: vesicular entry may mediate the effects of levetiracetam - PubMed. Source: PubMed. URL: [Link]

-

Title: Novel Levetiracetam Derivatives That Are Effective against the Alzheimer-like Phenotype in Mice: Synthesis, in Vitro, ex Vivo, and in Vivo Efficacy Studies - PubMed. Source: PubMed. URL: [Link]

-

Title: In vitro and in vivo correlation study of levetiracetam immediate release tablet using wagner nelson method | Request PDF - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: Drug characteristics derived from kinetic modeling: combined 11C-UCB-J human PET imaging with levetiracetam and brivaracetam occupancy of SV2A - PubMed. Source: PubMed. URL: [Link]

-

Title: Novel levetiracetam derivatives that are effective against the Alzheimer-like phenotype in mice: synthesis, in vitro, ex vivo and in vivo efficacy studies - Medicinal Chemistry & Pharmacology - Universitat de Barcelona. Source: University of Barcelona. URL: [Link]

-

Title: The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PubMed. Source: PubMed. URL: [Link]

-

Title: Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: In Vitro and In Vivo Bioequivalence Study of 3D-Printed Instant-Dissolving Levetiracetam Tablets and Subsequent Personalized Dosing for Chinese Children Based on Physiological Pharmacokinetic Modeling - PubMed. Source: PubMed. URL: [Link]

-

Title: [PDF] The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. - Semantic Scholar. Source: Semantic Scholar. URL: [Link]

-

Title: The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Source: National Academy of Sciences. URL: [Link]

-

Title: Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil - PMC. Source: National Center for Biotechnology Information. URL: [Link]

-

Title: Percutaneous delivery of levetiracetam as an alternative to topical nonsteroidal anti-inflammatory drugs: formulation development, in vitro and in vivo characterization - PubMed. Source: PubMed. URL: [Link]

-

Title: Structures of native SV2A reveal the binding mode for tetanus neurotoxin and anti-epileptic racetams | bioRxiv. Source: bioRxiv. URL: [Link]

-

Title: The Levetiracetam binding site in SV2A A Chemical structure of... - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: Preclinical validation and kinetic modelling of the SV2A PET ligand [18F]UCB-J in mice. Source: bioRxiv. URL: [Link]

-

Title: Discovery and development of SV2A PET tracers: Potential for imaging synaptic density and clinical applications - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: In vivo imaging of synaptic density in neurodegenerative disorders with positron emission tomography - University of Cambridge. Source: University of Cambridge. URL: [Link]

-

Title: SV2A PET Imaging in Healthy Subjects and Epilepsy Patients | Clinical Trials. Source: ClinicalTrials.gov. URL: [Link]

-

Title: SV2A PET imaging in human neurodegenerative diseases - eScholarship.org. Source: eScholarship.org. URL: [Link]

-

Title: [Levetiracetam: a molecule with a novel mechanism of action in the pharmaceutical treatment of epilepsy] - PubMed. Source: PubMed. URL: [Link]

Sources

- 1. Mechanisms of Action of Levetiracetam and Newer SV2A Ligands - Clinical GateClinical Gate [clinicalgate.com]

- 2. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new mechanism for antiepileptic drug action: vesicular entry may mediate the effects of levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Levetiracetam: a molecule with a novel mechanism of action in the pharmaceutical treatment of epilepsy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. | Read by QxMD [read.qxmd.com]

- 7. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are SV2A modulators and how do they work? [synapse.patsnap.com]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. escholarship.org [escholarship.org]

- 14. researchgate.net [researchgate.net]

- 15. SV2A PET Imaging in Healthy Subjects and Epilepsy Patients | Clinical Trials | Yale Medicine [yalemedicine.org]

Methodological & Application

Application Notes and Protocols: Characterizing Levetimide Hydrochloride Binding at Sigma Receptor Sites using Radioligand Assays

Abstract

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to characterize the binding of Levetimide hydrochloride to sigma (σ) receptor subtypes. Levetimide, a stereoisomer of the potent antimuscarinic agent dexetimide, demonstrates significant and stereoselective affinity for sigma-1 (σ₁) receptors.[1] This document outlines the scientific rationale, step-by-step protocols for radioligand binding assays, and data analysis methodologies necessary to quantify this interaction, empowering researchers to explore the therapeutic potential and mechanistic intricacies of Levetimide's engagement with these unique receptor systems.

Scientific Introduction: The Intersection of Levetimide and Sigma Receptors

Sigma receptors, once misclassified as opioid receptors, are now understood to be a distinct class of intracellular proteins primarily located at the endoplasmic reticulum (ER).[2][3] They are broadly classified into two main subtypes, σ₁ and σ₂, which are genetically unrelated but share some pharmacological similarities.[4] These receptors are implicated in a vast array of cellular functions and are considered promising therapeutic targets for conditions ranging from neurodegenerative diseases and psychiatric disorders to pain and cancer.[4]

The σ₁ receptor, in particular, functions as a ligand-operated molecular chaperone, modulating intracellular calcium signaling and interacting with a variety of ion channels and other receptors.[2] this compound has been identified as a potent and stereoselective inhibitor of σ₁ receptor binding. In studies using guinea pig brain membranes and the σ₁-selective radioligand -pentazocine, Levetimide exhibited a high affinity with an inhibitory constant (Kᵢ) of 2.2 nM.[1] This is in contrast to its enantiomer, dexetimide, which was nine-fold less potent.[1] At the σ₂ receptor, identified using [³H]1,3-di(2-tolyl)guanidine ([³H]DTG), both Levetimide and dexetimide showed weaker affinity and a lack of stereoselectivity.[1]

Given that Levetimide is an isomer of a potent antimuscarinic agent, understanding its distinct affinity profile for sigma receptors is critical.[1][5] This application note provides the necessary protocols to independently verify and explore these binding characteristics.

Experimental Design and Rationale

The characterization of Levetimide's binding to sigma receptors is achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," i.e., Levetimide) to displace a radioactive ligand ("radioligand") that is known to bind with high affinity and specificity to the target receptor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC₅₀, which can then be used to calculate the inhibitory constant (Kᵢ).[6][7]

To accurately assess binding to each sigma receptor subtype, specific radioligands are employed:

-

For σ₁ Receptors: -pentazocine is the preferred radioligand due to its high selectivity for this subtype.[8]

-

For σ₂ Receptors: [³H]DTG is commonly used. As [³H]DTG binds to both σ₁ and σ₂ sites, a "masking" agent, typically unlabeled (+)-pentazocine (100 nM), is added to saturate the σ₁ sites, ensuring that [³H]DTG binding is measured predominantly at the σ₂ receptor.[9]

Detailed Protocols

Preparation of Tissue Membrane Homogenates

This protocol is adapted for guinea pig brain, a tissue with high expression of σ₁ receptors.[4] A similar procedure can be used for rat liver, which has a high density of σ₂ receptors.[10]

Materials:

-

Male guinea pig brain (fresh or frozen at -80°C)

-

Homogenization Buffer: 50 mM Tris-HCl, 0.32 M sucrose, pH 7.4 (ice-cold)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0 (ice-cold)[10]

-

Protease inhibitor cocktail

-

Dounce homogenizer

-

High-speed refrigerated centrifuge

Procedure:

-

Dissect and weigh the guinea pig brain tissue on ice.

-

Add the tissue to 10-20 volumes (w/v) of ice-cold Homogenization Buffer containing a protease inhibitor cocktail.

-

Homogenize the tissue using a Dounce homogenizer with 10-15 gentle strokes.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Carefully collect the supernatant and centrifuge it at 20,000-30,000 x g for 20 minutes at 4°C to pellet the membranes.[11]

-

Discard the supernatant. Resuspend the membrane pellet in an equal volume of fresh, ice-cold Assay Buffer.

-

Repeat the centrifugation (Step 5) and resuspension (Step 6) steps one more time to wash the membranes.

-

After the final centrifugation, resuspend the pellet in a smaller, known volume of Assay Buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA protein assay.[12][13][14] Bovine serum albumin (BSA) is a commonly used protein standard.[15]

-

Aliquot the membrane preparation and store at -80°C until use.

Protocol for σ₁ Receptor Competition Binding Assay

Materials:

-

Guinea pig brain membrane preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol)

-

Competitor: this compound stock solution

-

Non-specific binding agent: Haloperidol or unlabeled (+)-pentazocine (10 µM final concentration)[9]

-

96-well plates, scintillation vials, scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[8]

-

Filtration manifold (cell harvester)

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

-

Set up the assay in 96-well plates in triplicate for each condition (Total Binding, Non-specific Binding, and each Levetimide concentration). The final assay volume is typically 200-500 µL.[16]

-

Total Binding Wells: Add Assay Buffer, membrane preparation (typically 50-100 µg protein), and -pentazocine. The final concentration of the radioligand should be close to its Kₔ value (e.g., 2-5 nM).[9][16]

-

Non-specific Binding (NSB) Wells: Add Assay Buffer, membrane preparation, -pentazocine, and the non-specific binding agent (e.g., 10 µM Haloperidol).

-

Competitor Wells: Add Assay Buffer, membrane preparation, -pentazocine, and the corresponding dilution of this compound.

-

Incubate the plates at 37°C for 90-150 minutes with gentle agitation.[10][16]

-

Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate in the dark.

-

Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Protocol for σ₂ Receptor Competition Binding Assay

This protocol is very similar to the σ₁ assay but uses a different tissue source, radioligand, and includes a masking agent.

Key Differences from σ₁ Protocol:

-

Tissue Source: Rat liver membrane preparation is preferred due to its higher density of σ₂ receptors.[10]

-

Radioligand: Use [³H]DTG at a final concentration near its Kₔ for σ₂ sites (e.g., 3-5 nM).[9]

-

Masking Agent: Add unlabeled (+)-pentazocine to all wells (Total, NSB, and Competitor) at a final concentration of 100 nM to block binding of [³H]DTG to σ₁ sites.[9]

-

Non-specific Binding Agent: Use a high concentration of unlabeled DTG (10 µM).[16]

-

Incubation: Typically performed at room temperature for 120 minutes.[9][16]

A Note of Caution on Masking Protocols: While widely used, the masking strategy with (+)-pentazocine is not without its challenges. Research has shown that (+)-pentazocine can compete with [³H]DTG at the σ₂ site, and conversely, [³H]DTG can displace the masking agent from the σ₁ site.[2] This can lead to an overestimation of σ₂ receptor numbers.[2] An alternative approach is to use a cell line that expresses σ₂ but not σ₁ receptors, eliminating the need for a mask.[2] Researchers should be aware of these limitations when interpreting their data.

Data Analysis and Interpretation

-

Calculate Specific Binding: For each data point, subtract the average CPM from the non-specific binding (NSB) wells from the CPM of the total and competitor wells.[17]

-

Specific Binding = Total CPM - Average NSB CPM

-

-

Generate Competition Curve: Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the Levetimide concentration. This will generate a sigmoidal dose-response curve.[18]

-

Determine IC₅₀: Use a non-linear regression curve-fitting program (such as GraphPad Prism) to analyze the competition curve and determine the IC₅₀ value.[3][17] This is the concentration of Levetimide that inhibits 50% of the specific radioligand binding.[7]

-

Calculate Kᵢ: Convert the experimentally derived IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation .[19][20] The Kᵢ is a constant for the drug and receptor, independent of the assay conditions.[6][20]

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₔ is the dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment).

-

Summary of Expected Binding Parameters

The following table summarizes the reported binding affinities of Levetimide and its stereoisomer, providing a benchmark for experimental results.

| Compound | Receptor Site (Radioligand) | Kᵢ (nM) | Stereoselectivity |

| Levetimide | σ₁ (-pentazocine) | 2.2 | Yes (9-fold > Dexetimide) |

| Dexetimide | σ₁ (-pentazocine) | 19 | - |

| Levetimide | σ₂ ([³H]DTG) | 103 | No |

| Dexetimide | σ₂ ([³H]DTG) | 65 | No |

| Data sourced from DeHaven-Hudkins & Hudkins (1991).[1] |

Conclusion

The protocols detailed in this guide provide a robust and validated method for characterizing the binding of this compound at sigma receptor subtypes. By carefully preparing tissue membranes and executing competitive radioligand binding assays, researchers can obtain quantitative data (IC₅₀ and Kᵢ values) that elucidate the compound's affinity and selectivity. This information is fundamental for advancing our understanding of Levetimide's pharmacological profile and exploring its potential as a tool for studying sigma receptor function or as a lead compound in drug discovery programs targeting these important intracellular proteins.

References

-

A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. (n.d.). PMC. Retrieved from [Link]

-

Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

-

Abbas, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Retrieved from [Link]

-

Abbas, A., et al. (2020). Hazards of using masking protocols when performing ligand binding assays: lessons from the sigma-1 and sigma-2 receptors. Royal College of Surgeons in Ireland - Figshare. Retrieved from [Link]

-

Abbas, A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. PMC. Retrieved from [Link]

-

Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved from [Link]

-

Prism 3 -- Saturation Binding Curves and Scatchard Plots - FAQ 1748. (n.d.). GraphPad. Retrieved from [Link]

-

Abbas, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. Retrieved from [Link]

-

Marrazzo, A., et al. (2022). Novel N-normetazocine Derivatives with Opioid Agonist/Sigma-1 Receptor Antagonist Profile as Potential Analgesics in Inflammatory Pain. Usiena air. Retrieved from [Link]

-

Saturation Binding Curves and Scatchard Plots1. (n.d.). GraphPad. Retrieved from [Link]

-

Development of sigma-1. (2026, January 24). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Retrieved from [Link]

-

Equation: One site -- Specific binding. (n.d.). GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]

-

Receptor binding techniques: competition (inhibition or displacement) assays. (n.d.). Glaxo Wellcome and Science - Global. Retrieved from [Link]

-

Ki values simulated at different levels of radioligand depletion,... (n.d.). ResearchGate. Retrieved from [Link]

-

GraphPad Prism Step-by-Step Examples. (n.d.). GraphPad. Retrieved from [Link]

-

Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania. Retrieved from [https://www.med.upenn.edu/cpob/assets/user-content/documents/mach-publications/Characterization of Sigma-2 Receptor-Specific Binding Sites Using.pdf]([Link] of Sigma-2 Receptor-Specific Binding Sites Using.pdf)

-

SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. Retrieved from [Link]

-

The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

-

Bradford (BioRad) Protein Assay 1.5 ml Protocol. (n.d.). Sandiego. Retrieved from [Link]

-

DeHaven-Hudkins, D. L., & Hudkins, R. L. (1991). Binding of dexetimide and levetimide to pentazocine- and [3H]1,3-di(2-tolyl)guanidine-defined sigma recognition sites. PubMed. Retrieved from [Link]

-

Assay buffers. (n.d.). Retrieved from [Link]

-

Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. MDPI. Retrieved from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Bio-Rad Protein Assay. (1994, March 24). Bio-Rad. Retrieved from [Link]

-

Methods for Measuring the Concentrations of Proteins. (2020, April 1). PubMed - NIH. Retrieved from [Link]

-

Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

-

Receptor binding profile of the antipsychotics included in this study. (n.d.). ResearchGate. Retrieved from [Link]

-

Multiple sigma binding sites in guinea-pig and rat brain membranes: G-protein interactions. (n.d.). British Journal of Pharmacology. Retrieved from [Link]

-

Muscarinic Antagonists. (2023, May 8). StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]

-

Cholinergic and antimuscarinic (anticholinergic) mechanisms and drugs. (2015, March 2). Clinical Gate. Retrieved from [Link]

-

Antimuscarinic – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Rigo, J. M., et al. (2002). The anti-epileptic drug levetiracetam reverses the inhibition by negative allosteric modulators of neuronal GABA- and glycine-gated currents. PubMed. Retrieved from [Link]

-

Muscarinic acetylcholine receptor binding affinities of pethidine analogs. (2015, November 15). PubMed - NIH. Retrieved from [Link]

-

Clinical investigation of medicinal products in the treatment of Myasthenia Gravis. (2026, February 13). European Medicines Agency (EMA). Retrieved from [Link]

-

Muscarinic Agonists and Antagonists. (2017, April 8). Basicmedical Key. Retrieved from [Link]

-

High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Binding of dexetimide and levetimide to [3H](+)pentazocine- and [3H]1,3-di(2-tolyl)guanidine-defined sigma recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.graphpad.com [cdn.graphpad.com]

- 4. Sigma Receptors [sigmaaldrich.com]

- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chem.uwec.edu [chem.uwec.edu]

- 7. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]

- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. itwreagents.com [itwreagents.com]

- 13. bio-rad.com [bio-rad.com]

- 14. Methods for Measuring the Concentrations of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. usiena-air.unisi.it [usiena-air.unisi.it]

- 17. graphpad.com [graphpad.com]

- 18. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 19. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

Precision Preparation of Levetimide Hydrochloride Stock Solutions for Muscarinic Receptor Assays

Abstract

This Application Note details the rigorous preparation of Levetimide hydrochloride stock solutions. Levetimide, the levorotatory enantiomer of benzetimide, serves as a critical pharmacological tool—specifically as the inactive or low-affinity stereoisomer control for the potent muscarinic antagonist dexetimide. Accurate preparation of this stock is not merely a procedural necessity but a scientific control requirement; errors in Levetimide concentration directly invalidate the calculation of specific receptor binding. This guide synthesizes physiochemical data with best practices for solvent selection, storage, and serial dilution to ensure data integrity in high-throughput screening (HTS) and functional cell-based assays.

Physicochemical Profile & Strategic Planning

Before uncapping the vial, the researcher must acknowledge the stereochemical context. Levetimide displays approximately 1,000-fold lower affinity for muscarinic acetylcholine receptors (mAChRs) compared to dexetimide.[1] Consequently, it is used to define non-specific binding . If the Levetimide stock is degraded or less concentrated than calculated, non-specific binding will be underestimated, leading to false-positive specific binding data for the active compound.

Table 1: Key Compound Properties

| Property | Specification | Notes |

| Compound Name | This compound | (–)-Benzetimide HCl |

| CAS Number | 21888-96-0 (HCl salt) | Verify specific batch CAS; Free base is 21888-99-3 |

| Molecular Weight | 362.90 g/mol | Note: Free base is ~326.4 g/mol .[2] Always use the salt MW for mass calculations. |

| Solubility (DMSO) | Preferred for Master Stock (Cryostorage) | |

| Solubility (Water) | Soluble | Preferred for immediate Working Solution only |

| Solubility (Ethanol) | Alternative organic solvent | |

| Storage (Solid) | -20°C | Protect from moisture (desiccate) |

Solvent Selection Strategy: The "DMSO Master, Aqueous Working" Rule

While Levetimide HCl is water-soluble, Dimethyl Sulfoxide (DMSO) is the superior solvent for Master Stock preparation for three reasons:

-

Cryopreservation: DMSO formulations do not expand significantly upon freezing, preventing micro-fractures in storage vials that occur with aqueous solutions.

-

Hydrolytic Stability: Long-term storage in aqueous buffers can lead to gradual hydrolysis or pH drifts that alter compound stability.

-

Sterility: High-concentration DMSO is bacteriostatic, reducing contamination risks during repeated handling.

Protocol: Master Stock Preparation (10 mM)

Objective: Create a 10 mM Master Stock solution in 100% DMSO. Safety: Levetimide is a bioactive compound. Wear nitrile gloves, safety goggles, and work within a fume hood.

Step-by-Step Methodology

-

Equilibration: Remove the Levetimide HCl vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator.

-

Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic salt, altering the weighing mass.

-

-

Gravimetric Measurement:

-

Place a sterile, amber glass vial (borosilicate) on an analytical balance (readability 0.01 mg).

-

Weigh out approximately 3.63 mg of Levetimide HCl. Record the exact mass (

).

-

-

Volume Calculation:

-

Do not rely on adding a fixed volume (e.g., "add 1 mL"). Instead, calculate the required DMSO volume (

) based on the exact mass to achieve 10 mM. -

Formula:

-

Example: If you weighed 3.65 mg :

-

-

Dissolution:

-

Add the calculated volume of high-grade anhydrous DMSO (≥99.9%).

-

Vortex vigorously for 30 seconds. Inspect visually; the solution must be perfectly clear.

-

-

Aliquot & Storage:

-

Dispense into 50–100

L aliquots in amber polypropylene tubes or glass vials with Teflon-lined caps. -

Label: "Levetimide HCl 10mM [Date] [Initials]".

-

Store at -20°C (stable for >6 months) or -80°C (stable for >2 years).

-

Protocol: Working Solutions & Serial Dilution

Objective: Dilute Master Stock for cell-based assays while maintaining DMSO tolerance limits.

Constraint: Most mammalian cells (e.g., CHO, HEK293) tolerate

The "Intermediate Dilution" Method

Directly pipetting 1

Scenario: Target Assay Concentration = 10

-

Thaw: Thaw one 10 mM Master Stock aliquot at 37°C for 2 minutes; vortex.

-

Intermediate Stock (100

M):-

Dilute 10 mM Master Stock 1:100 into the assay buffer (e.g., PBS or HBSS).

-

Mix: 10

L Master Stock + 990 -

Result: 100

M Levetimide in 1% DMSO.

-

-

Final Assay Well Addition:

-

Add the Intermediate Stock 1:10 to the cells/membrane prep.

-

Example: Add 10

L Intermediate Stock to 90 -

Final Concentration: 10

M. -

Final DMSO: 0.1% (Safe for physiology).

-

Visualization: Workflow & Quality Control

The following diagram illustrates the critical path from dry powder to assay well, highlighting the "Quality Gates" where the researcher must validate the process.

Figure 1: Critical path for Levetimide HCl stock preparation. Yellow diamonds indicate mandatory visual inspection points to ensure solubility before proceeding.

References

-

DeHaven-Hudkins, D. L., & Hudkins, R. L. (1991). Binding of dexetimide and levetimide to pentazocine- and [3H]1,3-di(2-tolyl)guanidine-defined sigma recognition sites.[5] Life Sciences, 49(18), PL135–PL139.[5]

- Significance: Establishes the differential binding affinities of Levetimide vs.

-

Cayman Chemical. Levetiracetam/Levetimide Product Information & Solubility Data.

- Significance: Provides authoritative solubility data (DMSO, Ethanol, PBS) and stability metrics.

-

Bitesize Bio. How to Make Accurate Stock Solutions.

- Significance: General best practices for gravimetric preparation and volumetric accuracy in the lab.

-

Merck/Sigma-Aldrich. DMSO Solvent Properties and Compatibility.

- Significance: Technical specifications for anhydrous DMSO used in library management.

Sources

- 1. Imaging muscarinic cholinergic receptors using I-123-paraiododexetimide and emission computed tomography (Conference) | OSTI.GOV [osti.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. By compound [wahoo.cns.umass.edu]

- 4. csstc.org [csstc.org]

- 5. Binding of dexetimide and levetimide to [3H](+)pentazocine- and [3H]1,3-di(2-tolyl)guanidine-defined sigma recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis and Resolution of Benzetimide to Isolate Levetimide

This Application Note and Protocol details the synthesis of racemic Benzetimide and the subsequent isolation of Levetimide , the (

Introduction & Scientific Context

Benzetimide is a piperidine derivative possessing potent anticholinergic properties. It exists as a racemate containing two enantiomers with distinct pharmacological profiles:

-

Dexetimide [(

)-(+)-Benzetimide]: The eutomer, exhibiting high affinity for muscarinic acetylcholine receptors (mAChR). It is used clinically to treat drug-induced parkinsonism. -

Levetimide [(

)-(−)-Benzetimide]: The distomer, which displays negligible anticholinergic activity (approximately 1/10,000th that of Dexetimide). However, Levetimide retains high affinity for sigma (

This protocol outlines the total synthesis of the racemic Benzetimide parent followed by a preparative chromatographic resolution to isolate high-purity Levetimide.

Chemical Synthesis of Racemic Benzetimide

The synthesis constructs the characteristic glutarimide (piperidine-2,6-dione) ring at the 4-position of a benzyl-protected piperidine core. The strategy involves the alkylation of a phenylacetonitrile derivative followed by cyclization.

Retrosynthetic Analysis

The 3,3-disubstituted glutarimide core is accessible via the hydrolysis and cyclization of a corresponding glutaronitrile precursor. This precursor is formed by the Michael addition of acrylonitrile to an

Reagents & Conditions

-

Key Intermediates:

-phenyl- -

Solvents: Toluene, Tetrahydrofuran (THF), Ethanol.

-

Catalysts/Bases: Sodium amide (

) or Sodium hydride (

Step-by-Step Synthesis Protocol

Step 1: Formation of the

-substituted Nitrile

-

Reaction: Condensation of 1-benzyl-4-piperidone with phenylacetonitrile.

-

Procedure:

-

Dissolve phenylacetonitrile (1.0 eq) in dry toluene.

-

Add sodium amide (

, 1.1 eq) slowly under nitrogen atmosphere to generate the carbanion. Stir at 40°C for 1 hour. -

Add 1-benzyl-4-piperidone (1.0 eq) dropwise.

-

Reflux the mixture for 4–6 hours.

-

Reduction: The resulting intermediate is an unsaturated nitrile. Perform catalytic hydrogenation (

, Pd/C) in ethanol to reduce the double bond, yielding

-

Step 2: Michael Addition (Glutaronitrile Formation)

-

Reaction: Addition of acrylonitrile to the nitrile intermediate.

-

Procedure:

-

Dissolve the nitrile from Step 1 in dioxane or t-butanol.

-

Add a catalytic amount of Triton B (40% in methanol).

-

Add acrylonitrile (1.1 eq) dropwise while maintaining the temperature between 30–35°C.

-

Stir for 3 hours at room temperature.

-

Neutralize with dilute acetic acid and concentrate to obtain the dinitrile intermediate .

-

Step 3: Cyclization to Benzetimide

-

Reaction: Acid-mediated hydrolysis and ring closure.[3]

-

Procedure:

-

Dissolve the dinitrile in a mixture of glacial acetic acid and concentrated sulfuric acid (2:1 v/v).

-

Heat to reflux for 6 hours. The harsh acidic conditions hydrolyze the nitriles to amides/acids and induce spontaneous cyclization to the imide.

-

Pour the hot mixture onto crushed ice.

-

Basify with ammonium hydroxide (

) to pH 9. -

Extract with chloroform (

), dry over -

Purification: Recrystallize the crude solid from isopropanol to yield Racemic Benzetimide .

-

Synthesis Pathway Diagram

Caption: Chemical pathway for the synthesis of racemic Benzetimide from piperidone precursors.

Resolution Protocol: Isolation of Levetimide

While classical resolution using chiral acids (e.g., (+)-10-camphorsulfonic acid) is possible, the most robust and scalable method for obtaining high optical purity (>99% ee) is Preparative Chiral HPLC . This method avoids the yield losses associated with fractional crystallization.

Method Principle

The resolution utilizes a polysaccharide-based chiral stationary phase (CSP). The enantiomers interact differentially with the chiral selector (Cellulose tris(4-methylbenzoate)) within the column, resulting in different retention times.

Experimental Protocol (Chiral HPLC)

Equipment: Preparative HPLC system (e.g., Shimadzu LC-20 or equivalent) with UV detection at 220 nm.

| Parameter | Condition |

| Column | Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) |

| Dimensions | 250 mm x 20 mm (Preparative) or 250 x 4.6 mm (Analytical) |

| Mobile Phase | Ethanol / n-Heptane (60 : 40 v/v) |

| Flow Rate | 8.0 mL/min (Prep) / 1.0 mL/min (Analytical) |

| Temperature | 25°C |

| Sample Conc. | 20 mg/mL in Ethanol |

| Injection Vol. | 1–5 mL (depending on column loading capacity) |

Step-by-Step Separation:

-

Preparation: Dissolve 5.0 g of racemic Benzetimide in 250 mL of Ethanol (warm if necessary). Filter through a 0.45 µm PTFE filter.

-

Loading: Inject the sample onto the equilibrated Chiralcel OJ column.

-

Elution:

-

Fraction 1 (Dexetimide): The (

)-(+)-enantiomer typically elutes second on this specific column phase (check analytical run first; elution order can reverse depending on solvent/phase). Note: Literature indicates Levetimide often elutes first or second depending on the specific cellulose derivative. Standardize with a known standard or polarimetry. -

Fraction 2 (Levetimide): Collect the peak corresponding to the (

)-enantiomer.

-

-

Validation: Analyze collected fractions using a polarimeter.

-

Levetimide Target: Optical Rotation

(c=1, CHCl

-

-

Isolation: Evaporate the solvent from the Levetimide fractions under reduced pressure (Rotavap at 40°C).

-

Crystallization: Recrystallize the residue from isopropanol/ether to obtain white crystalline Levetimide.

Resolution Workflow Diagram

Caption: Workflow for the chromatographic isolation of Levetimide.

Analytical Validation

To ensure the integrity of the isolated Levetimide, the following quality control tests are mandatory:

-

Chiral Purity (ee%): Re-inject on analytical Chiralcel OJ-H. Requirement: >99.5% enantiomeric excess.

-

Optical Rotation:

to -

Melting Point: 150–155°C (Free base).

-

NMR Spectroscopy:

-NMR (CDCl

References

-

Janssen, P. A. J., et al. (1971). The absolute configuration and crystal structure of the anticholinergic drug dexbenzetimide. Nature, 232, 575–576.

-

Speck, A. L., et al. (1971). Stereoselective binding in cardiac tissue of the enantiomers of benzetimide. British Journal of Pharmacology.

-

ChemicalBook. (2023). Benzetimide Synthesis and Intermediates.

-

Peepliwal, A. K., et al. (2010).[5] Stereochemical consideration and eudismic ratio in chiral drug development. Journal of Biomedical Science and Research, 2(1), 29-45.[5]

-

PubChem. (2023). Benzetimide - Compound Summary. National Library of Medicine.

Sources

- 1. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 2. ajrconline.org [ajrconline.org]

- 3. US3161644A - 1-benzyl-4-substituted piperidines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Reducing non-specific binding in Levetimide receptor assays

Topic: Reducing Non-Specific Binding (NSB) & Assay Optimization

🟢 System Status: Operational

Current Module: Troubleshooting & Optimization Guide Target Ligand Class: Benzetimide Derivatives (Levetimide, Dexetimide) Primary Challenge: High Non-Specific Binding (NSB) due to Lipophilicity

Diagnostic Check: Define Your Target

Before troubleshooting NSB, confirm your assay design. Levetimide is a stereoisomer with distinct pharmacological profiles depending on the receptor target. Misalignment here creates "apparent" NSB that is actually low-affinity specific binding.

| Target Receptor | Preferred Isomer | Affinity ( | Status |

| Muscarinic (mAChR) | Dexetimide ((+)-isomer) | ~0.2 - 2 nM (High) | Active. Use Levetimide only as a negative control. |

| Muscarinic (mAChR) | Levetimide ((-)-isomer) | > 1 | Inactive. High signal here is likely off-target (Sigma) or NSB. |

| Sigma ( | Levetimide | ~2.2 nM (High) | Active. Levetimide is a potent Sigma ligand.[1] |

Critical Note: If you are using

-Levetimide to label Muscarinic receptors, you will likely see 90%+ non-specific binding because it is the inactive isomer for this target. Ensure you are using-Dexetimide for mAChR or acknowledging that Levetimide targets Sigma sites.

The Core Problem: The "Sticky" Ligand

Levetimide and Dexetimide share the benzetimide scaffold. This structure is highly lipophilic (hydrophobic) and cationic (positively charged) at physiological pH.

-

The Trap: The ligand sticks to the anionic (negatively charged) glass fiber filters and plastic walls of the assay tubes.

-

The Result: High background counts that mask the specific receptor signal.

Troubleshooting Modules (Q&A Format)

Module A: Filter-Based Assay Optimization

Q: My "Total Binding" and "Non-Specific Binding" counts are almost identical on GF/B filters. How do I fix this?

A: You are likely experiencing the "Cationic Trap." Glass fiber filters (GF/B or GF/C) possess a net negative surface charge. The cationic Levetimide molecule binds electrostatically to the glass, regardless of receptor presence.

Protocol: PEI Pre-treatment (The Gold Standard) Treating filters with Polyethyleneimine (PEI) neutralizes the glass charge and blocks hydrophobic pockets.

-

Prepare Solution: 0.3% to 0.5% (v/v) PEI in distilled water.

-

Soak: Immerse GF/B filters in the PEI solution for at least 1 hour (up to 3 hours) at 4°C before use.

-

Rinse: Generally not required before filtration, but if high background persists, a quick wash with assay buffer immediately before adding the sample can help.

Figure 1: Mechanism of PEI action. PEI coats the anionic glass filter with a cationic layer, preventing the cationic ligand from binding non-specifically.

Module B: Buffer & Wash Conditions

Q: I used PEI filters, but background is still 50% of total binding. What else can I change?

A: Optimize the Wash Buffer and Plasticware. The lipophilicity of Levetimide means it will partition into any available lipid or plastic surface.

Troubleshooting Matrix:

| Parameter | Recommendation | Mechanism |

| Wash Temperature | Ice-Cold (0-4°C) | Critical. Cold temperature "freezes" the receptor-ligand complex (slows |

| Ionic Strength | 10-50 mM Tris-HCl | Low ionic strength can sometimes increase hydrophobic aggregation. Standard 50 mM Tris is usually safe. |

| Plasticware | Silanized or Low-Bind | Use silanized glass tubes or "Low Retention" polypropylene to prevent wall sticking. |

| Additives | 0.1% BSA | Bovine Serum Albumin (BSA) in the buffer acts as a "decoy," absorbing lipophilic ligand that would otherwise stick to walls/filters. |

Step-by-Step Wash Protocol:

-

Terminate incubation by rapid vacuum filtration.

-

Immediately wash with 3 x 4 mL of ice-cold buffer.

-

Speed is key: The total wash time should be < 10 seconds to prevent dissociation of specific binding.

Module C: Defining Specific Binding

Q: Which "cold" competitor should I use to define Non-Specific Binding (NSB)?

A: This depends on your target (See Section 1).

Using the wrong competitor will result in an inaccurate

-

Scenario 1: Targeting Muscarinic Receptors (using

-Dexetimide) [2]-

Competitor: Atropine (1

M). -

Why? Atropine is structurally distinct but binds the same orthosteric site. It will displace specific binding but not the "sticky" non-specific binding of the benzetimide scaffold.

-

Avoid: Using cold Levetimide/Dexetimide to define NSB, as it might displace the non-specific binding to the filter/plastic (since they are chemically identical), leading to an underestimation of NSB.

-

-

Scenario 2: Targeting Sigma Receptors (using

-Levetimide)-

Competitor: Haloperidol (10

M) or DTG (1,3-di-o-tolylguanidine). -

Why? These are standard high-affinity Sigma ligands.

-

Experimental Workflow: The "Low-NSB" System

This workflow integrates all optimization steps into a single validatable process.

Figure 2: Optimized workflow for Benzetimide/Levetimide radioligand binding, emphasizing PEI pretreatment and rapid cold washing.

References

-

Moereels, H., & Janssen, P. A. (1975). Binding of dexetimide and levetimide to muscarinic receptors in the rat brain. Life Sciences.[1]

-

DeHaven-Hudkins, D. L., et al. (1991). Binding of dexetimide and levetimide to pentazocine- and [3H]1,3-di(2-tolyl)guanidine-defined sigma recognition sites.[1] Life Sciences.[1]

-

Revvity (PerkinElmer). Filter Plate Ligand Binding Assays: Coating filter plates with polyethylenimine. Technical Support Guide.

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology.

-

Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry.

Sources

- 1. Binding of dexetimide and levetimide to [3H](+)pentazocine- and [3H]1,3-di(2-tolyl)guanidine-defined sigma recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The M2 selective antagonist AF-DX 116 shows high affinity for muscarine receptors in bovine tracheal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting Levetimide hydrochloride precipitation in aqueous buffers

Topic: Troubleshooting Precipitation in Aqueous Buffers

Introduction

Welcome to the Technical Support Center. This guide addresses a frequent challenge encountered during the formulation of Levetimide hydrochloride (the (-)-enantiomer of benzetimide). While Levetimide HCl is generally soluble in water due to its ionic nature, researchers often report unexpected precipitation when diluting concentrated stocks into physiological buffers like PBS or DMEM.

This guide deconstructs the physicochemical drivers of this precipitation—specifically pH-dependent ionization and the common-ion effect —and provides a self-validating protocol to ensure stable delivery in biological assays.

Part 1: The Mechanism (Why is it precipitating?)

To solve the problem, we must understand the equilibrium states of the molecule. Levetimide contains a piperidine ring (tertiary amine), which acts as a proton acceptor.

The pH vs. pKa Conflict

Levetimide exists in two primary forms depending on the pH of your solvent:

-

Protonated Form (Cationic): At low pH (acidic), the nitrogen is protonated (

). This form pairs with chloride ions ( -

Free Base Form (Neutral): At high pH (alkaline), the proton dissociates. The neutral molecule is lipophilic and poorly soluble in water.

The Trap: Levetimide HCl is an acidic salt. When dissolved in pure water, it lowers the pH, keeping itself stable. When you dilute it into a strong buffer like PBS (pH 7.4), the buffer forces the pH up. If the local concentration is high during addition, or if the final concentration exceeds the solubility limit of the free base fraction at that pH, precipitation occurs.

The Common-Ion Effect (The "Salting Out" Trap)

PBS contains ~137 mM NaCl. Levetimide is supplied as a hydrochloride salt.[1]

Visualizing the Solubility Equilibrium

Figure 1: Solubility equilibrium pathways. Red arrows indicate precipitation triggers; blue dashed arrows indicate rescue strategies.

Part 2: Validated Preparation Protocol

Objective: Prepare a stable 100 µM working solution in PBS without precipitation.

Reagents Required

-

DMSO (Anhydrous, Cell Culture Grade)

-

PBS (Phosphate Buffered Saline, pH 7.4, Mg/Ca-free)

-

Critical: 0.1 M HCl (Optional, for pH adjustment)

Step-by-Step Workflow

Step 1: The Master Stock (Solvent Shielding)

Do not dissolve the powder directly in PBS. The hydration shell forms too quickly, trapping dry powder (clumping).

-

Weigh the Levetimide HCl powder.

-

Dissolve in 100% DMSO to create a 10 mM - 50 mM Master Stock.

-

Why? DMSO prevents ionic interactions and ensures complete molecular dispersion.

-

-

Vortex until completely clear.

-

Checkpoint: If not clear, sonicate at 40°C for 5 minutes.

-

Step 2: The "Dropwise" Dilution (preventing Solvent Shock)

Rapid addition of DMSO stock to aqueous buffer causes "Solvent Shock"—local regions of high concentration where the drug crashes out before mixing.

-

Place your volume of PBS (pre-warmed to 37°C) in a tube.

-

While vortexing the PBS gently , add the DMSO stock dropwise (or submerged tip injection).

-

Limit: Keep final DMSO concentration

(v/v) for cell assays.

Step 3: Visual Confirmation

Hold the tube up to a light source.

-

Clear: Proceed.

-

Cloudy/Milky: Free base precipitation (pH too high).

-

Crystalline flakes: Salt precipitation (Common ion effect).

Part 3: Troubleshooting Guide

If precipitation occurs, identify the type and apply the specific correction.[4]

| Observation | Diagnosis | Root Cause | Immediate Rescue Action |

| Milky / Cloudy Suspension | Free Base Precipitation | The buffer pH is too high (near pKa), causing deprotonation. | Acidify: Add 0.1 M HCl dropwise until clear. (Verify pH compatibility with your cells).[5] |

| Crystalline Sediment | Salt Precipitation | High Chloride concentration in PBS (Common Ion Effect). | Dilute: Add water to lower ionic strength, or switch to a low-salt buffer (e.g., 5% Glucose). |

| Oily Droplets | "Oiling Out" | Concentration exceeds solubility limit in the specific solvent mix. | Co-solvent: Increase DMSO concentration (if tolerated) or add cyclodextrin (HP-β-CD). |

| Precipitate after Freezing | Crystal Nucleation | Low temp reduces solubility; crystals nucleate on thaw. | Heat & Sonicate: Warm to 37°C and sonicate for 10 mins. Do not filter (you lose the drug). |

Decision Tree for Troubleshooting

Figure 2: Rapid diagnostic flow for identifying the root cause of instability.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I dissolve Levetimide HCl directly in cell culture media (DMEM/RPMI)? A: It is risky. Media contains salts, proteins, and varying pH levels.

-

Best Practice: Prepare a 1000x stock in DMSO. Dilute that stock into the media. This ensures the drug is fully solubilized before it faces the complex media environment.

Q2: My stock solution in DMSO froze. Is it ruined? A: No. Levetimide is chemically stable. However, freezing can induce crystal nucleation.

-

Fix: Thaw completely at room temperature, then warm to 37°C and vortex. Ensure no crystals remain before use, as micro-crystals can act as "seeds" for massive precipitation upon dilution.

Q3: Why does the protocol recommend avoiding Phosphate Buffers (PBS) if possible? A: While PBS is standard, the high chloride content (137 mM NaCl) suppresses the solubility of Hydrochloride salts. If you need high concentrations (>1 mM), consider using 5% Dextrose/Water or a buffer with lower ionic strength (like 10 mM HEPES) for the initial dilution.

Q4: What is the maximum solubility? A:

-

In Water: ~20–50 mg/mL (High)

-

In Ethanol: ~20 mg/mL[3]

-

In DMSO: ~30 mg/mL[3]

-

In PBS (pH 7.2): Drastically lower (~1–2 mg/mL) due to the common ion effect and pH constraints [1, 2].

References

-

Cayman Chemical. (2023).[2][6] Product Information: Detomidine (hydrochloride) [Data Sheet]. (Note: Solubility profiles of structural analogs like Detomidine/Medetomidine are used as authoritative benchmarks for piperidine/imidazole HCl salt behaviors in PBS).

-